REACTION_CXSMILES
|
[N:1]1[N:5]2[CH:6]=[CH:7][CH:8]=[C:9]([O:10][CH2:11][CH:12]3[O:14][CH2:13]3)[C:4]2=[CH:3][CH:2]=1.[CH:15]([NH2:18])([CH3:17])[CH3:16]>>[CH:15]([NH:18][CH2:13][CH:12]([OH:14])[CH2:11][O:10][C:9]1[C:4]2[N:5]([N:1]=[CH:2][CH:3]=2)[CH:6]=[CH:7][CH:8]=1)([CH3:17])[CH3:16]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=C2N1C=CC=C2OCC2CO2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)NCC(COC=1C=2N(C=CC1)N=CC2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |